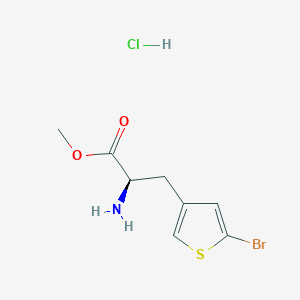

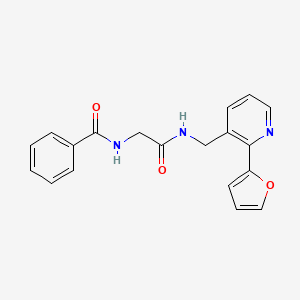

![molecular formula C12H8ClN3O3S3 B2971052 5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 330677-94-6](/img/structure/B2971052.png)

5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, a sulfamoyl group, and a carboxamide group .

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiophene ring also contributes to the planarity and aromaticity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the sulfamoyl group could potentially undergo hydrolysis, and the benzothiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For instance, the presence of the polar sulfamoyl and carboxamide groups could enhance the compound’s water solubility .Wissenschaftliche Forschungsanwendungen

Sulfonamides in Scientific Research

Sulfonamides, which include a sulfamoyl moiety similar to the query compound, have been widely studied for their diverse biological activities. These compounds serve as a core structure in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent advancements have introduced novel sulfonamides with potential applications as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. The exploration of sulfonamides encompasses their antimicrobial, anticancer, and enzyme inhibition properties, indicating a broad spectrum of scientific applications (Carta, Scozzafava, & Supuran, 2012).

Thiophenes in Scientific Research

Thiophenes, featuring a sulfur atom within a heterocyclic aromatic ring, are central to many natural and synthetic compounds with valuable bioactivities. They are employed in medicinal chemistry for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Additionally, thiophenes are utilized in organic materials due to their electronic properties. The synthesis of thiophene derivatives, such as those involving catalytic processes and green chemistry approaches, highlights their significance in developing new pharmaceuticals and organic materials (Xuan, 2020).

Environmental Applications

The environmental fate and behavior of related compounds, such as parabens (which share some functional similarities with sulfonamides and thiophenes in terms of synthetic applications), have been extensively reviewed. Studies focus on their biodegradability, occurrence in aquatic environments, and potential as emerging contaminants. These insights are crucial for understanding the environmental impact of various chemical compounds and developing strategies for their removal or degradation (Haman, Dauchy, Rosin, & Munoz, 2015).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Mode of Action

It’s worth noting that similar compounds have been shown to have significant anti-inflammatory and analgesic activities .

Biochemical Pathways

Related compounds have been associated with the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . This process is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Result of Action

Similar compounds have been associated with significant anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRVNWJFKPUYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

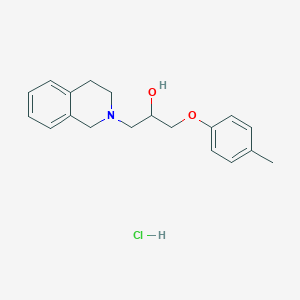

![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)

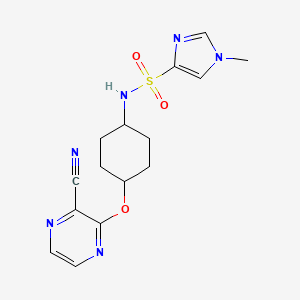

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)

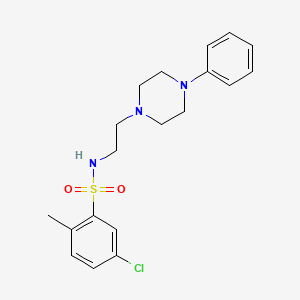

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)

![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)